Molecular Weight Differentiation of 5-Bromopyrrolo[1,2-b]pyridazine-7-carbonitrile Versus the Non-Brominated Parent Scaffold
The 5-bromine substituent increases the molecular weight of the compound to 222.04 g/mol, a 55% increase over the non-halogenated parent pyrrolo[1,2-b]pyridazine-7-carbonitrile (MW 143.15 g/mol, CAS 74117-24-1). This mass increment, accompanied by a measured XLogP3 value of 1.8 and a topological polar surface area (TPSA) of 41.1 Ų, places the compound in a physicochemical property space distinct from the parent scaffold, with implications for passive membrane permeability and promiscuity risk .
| Evidence Dimension | Molecular weight and calculated lipophilicity |
|---|---|
| Target Compound Data | MW 222.04 g/mol, XLogP3 1.8, TPSA 41.1 Ų (5-Bromopyrrolo[1,2-b]pyridazine-7-carbonitrile, CAS 1370252-36-0) |
| Comparator Or Baseline | MW 143.15 g/mol, XLogP3 not explicitly reported for parent but estimated lower given absence of halogen (Pyrrolo[1,2-b]pyridazine-7-carbonitrile, CAS 74117-24-1) |
| Quantified Difference | ΔMW = +78.89 g/mol (+55%); ΔXLogP3 estimated ≥ +0.5 log units based on bromine contribution; TPSA unchanged (41.1 Ų for both) |
| Conditions | Calculated physicochemical properties from vendor technical datasheets and PubChem-derived descriptors |
Why This Matters
The bromine substituent shifts the compound into a different molecular property optima, which for medicinal chemistry programs translating fragment hits or optimizing lipophilic ligand efficiency (LLE), directly alters the developability profile relative to the non-halogenated parent, making generic scaffold interchange analytically untenable.
